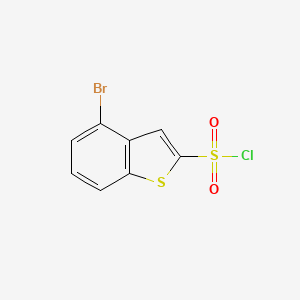

4-溴-1-苯并噻吩-2-磺酰氯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of benzothiophene derivatives often involves photoredox-catalyzed cascade annulations, utilizing sulfonyl chlorides and alkynes or alkenes as starting materials. In particular, methyl(2-(phenylethynyl)phenyl)sulfanes and methyl(2-(phenylethynyl)phenyl)selanes have been used with sulfonyl chlorides to synthesize a variety of benzothiophenes under ambient temperature conditions, yielding moderate to good outcomes (Yan et al., 2018).

Molecular Structure Analysis

The molecular structure of benzothiophene derivatives can be characterized using various spectroscopic techniques. For instance, single crystal X-ray diffraction (XRD) provides insights into the crystalline structure, while NBO and HOMO-LUMO analyses offer details on the electronic properties and stability of the molecule. These analyses highlight the importance of hyperconjugative interactions and charge delocalization in stabilizing the molecular structure (Sarojini et al., 2012).

Chemical Reactions and Properties

Benzothiophene derivatives participate in a variety of chemical reactions, reflecting their versatile chemical properties. For example, the copper(I) iodide-catalyzed synthesis of 1-benzothiophen-2-amines from thiadiazole derivatives showcases the compound's reactivity towards nucleophiles and electrophiles. This method provides a straightforward approach to accessing 1-benzothiophen-2-amines, which are valuable intermediates in pharmaceutical synthesis (Petrov et al., 2015).

科学研究应用

苯并噻吩的合成

- Uchida, Kinoshita, 和 Miura (2020) 开发了一种合成苯并噻吩氧化物和苯并噻吩的方法,这些是有机合成中重要的中间体。他们的方法涉及使用1-溴-2-[2-(三甲基硅基)乙炔基]苯和氯化硫酰对于高效合成(Uchida, Kinoshita, & Miura, 2020)。

光氧化还原催化级联环化

- Yan, Xu, Zhou, Chen, 和 Song (2018) 开发了一种使用磺酰氯的光氧化还原催化级联环化方法。这种方法用于合成苯并噻吩和苯并硒吩,为杂环化学领域做出了贡献(Yan et al., 2018)。

选择性雌激素受体调节剂的合成

- Petrov, Popova, 和 Androsov (2015) 讨论了2-二甲氨基-1-苯并噻吩-6-醇的合成作为Raloxifene合成中的关键中间体。这项研究突出了苯并噻吩衍生物在药物化学应用中的重要性(Petrov, Popova, & Androsov, 2015)。

抗疟疾药物的开发

- Banerjee, Sharma, Kapoor, Dwivedi, Surolia, 和 Surolia (2011) 合成了溴代苯并噻吩羧酰胺衍生物作为疟原虫烯酰-ACP还原酶的抑制剂。这些化合物显示出开发有效抗疟疾药物的潜力,展示了苯并噻吩衍生物在治疗应用中的潜力(Banerjee et al., 2011)。

芳基磺酰氯的合成

- Kim, Ko, 和 Kim (1992) 探索了合成各种芳基磺酰氯的方法。这些化合物在有机合成和药物化学中有广泛的应用(Kim, Ko, & Kim, 1992)。

酶抑制潜力

- Abbasi, Riaz, Rehman, Siddiqui, Shah, Ashraf, Lodhi, 和 Khan (2019) 调查了带有苯二氧杂环和乙酰胺基团的磺胺类化合物的酶抑制潜力。这项研究对于开发治疗剂具有重要意义(Abbasi et al., 2019)。

作用机制

Target of Action

It is known that this compound is an important organic intermediate and has been used in the synthesis of antagonists for angiotensin ii at1/at2 receptors and endothelin receptors .

Mode of Action

It is known to participate in the synthesis of benzothiophene motifs under electrochemical conditions by the reaction of sulfonhydrazides with internal alkynes . The formation of a quaternary spirocyclization intermediate by the selective ipso-addition instead of an ortho-attack, and the S-migration process were rationalized to lead to the products .

Biochemical Pathways

Given its use in the synthesis of angiotensin ii at1/at2 receptor antagonists and endothelin receptor antagonists , it can be inferred that it may indirectly influence the renin-angiotensin system and endothelin signaling pathways.

Result of Action

Compounds synthesized using it as an intermediate, such as angiotensin ii at1/at2 receptor antagonists and endothelin receptor antagonists, can have significant effects on cellular signaling and function .

Action Environment

The stability and efficacy of 4-Bromo-1-benzothiophene-2-sulfonyl chloride can be influenced by various environmental factors. For instance, it is sensitive to moisture . It is soluble in chloroform and DMSO, and decomposes in water . It should be stored under an inert atmosphere at refrigerator temperatures .

属性

IUPAC Name |

4-bromo-1-benzothiophene-2-sulfonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2S2/c9-6-2-1-3-7-5(6)4-8(13-7)14(10,11)12/h1-4H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXRMUHWEMXDWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(S2)S(=O)(=O)Cl)C(=C1)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(4-Methyl-3-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2493176.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2-(3,5-dimethyl-1,2-oxazol-4-yl)acetamide](/img/structure/B2493186.png)

![2-Bromo-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2493189.png)

![[(1-Cyano-1,2-dimethylpropyl)carbamoyl]methyl 2-(3,4-dimethoxyphenyl)acetate](/img/structure/B2493194.png)

![3-Fluoro-4-[[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]methyl]benzonitrile](/img/structure/B2493195.png)

![2-((8-chloro-6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,6-dimethylphenyl)acetamide](/img/structure/B2493198.png)